molecular formula C11H12O3 B1354886 Methyl chroman-2-carboxylate CAS No. 113771-58-7

Methyl chroman-2-carboxylate

Cat. No.: B1354886
CAS No.: 113771-58-7
M. Wt: 192.21 g/mol
InChI Key: CLPFQFDVPGZONF-UHFFFAOYSA-N
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Description

Methyl chroman-2-carboxylate is an organic compound belonging to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chroman-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization mechanism, followed by oxidation and dehydroxylation to yield the desired product . The reaction conditions typically involve the use of cinchona alkaloid derivatives and amino acids as catalysts, with the reaction media being carefully controlled to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave-assisted synthesis has been explored to further improve the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl chroman-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include chroman-2-one derivatives, reduced chromane derivatives, and various substituted chromane compounds .

Scientific Research Applications

Methyl chroman-2-carboxylate and its derivatives have been studied extensively for their pharmacological properties. They exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains, particularly in the context of tuberculosis treatment .
  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation in various types of cancer, such as breast and lung cancers. For example, hybrid molecules containing this compound have induced apoptosis in cancer cell lines by activating caspase pathways .

Table 2: Biological Activities of this compound Derivatives

Activity TypeSpecific EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in breast and lung cancer cells
CytotoxicInhibits proliferation in leukemia cell lines

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives have been elucidated through various studies. For instance, molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, revealing strong binding affinities with specific receptors involved in disease processes .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

  • Case Study 1 : A study focused on synthesizing fluorinated derivatives of this compound demonstrated their potential as inhibitors for receptor tyrosine phosphatase PtpB, showcasing their role in targeted therapies against specific diseases .
  • Case Study 2 : Research on hybrid coumarin-chroman derivatives revealed their selective activity against breast cancer cell lines, emphasizing the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of methyl chroman-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl chroman-2-carboxylate can be compared with other similar compounds, such as chroman-2-one and chroman-4-one derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

  • Chroman-2-one
  • Chroman-4-one
  • Chroman-2-carboxylic acid
  • Chroman-4-carboxylic acid

This compound stands out due to its versatility in synthetic applications and its potential therapeutic benefits.

Biological Activity

Methyl chroman-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications as a chiral building block in pharmaceutical synthesis. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Target Enzymes and Pathways

This compound serves as a substrate for various enzymes, particularly esterases such as EstS and EstR, which are derived from Geobacillus thermocatenulatus. These enzymes catalyze the hydrolysis of ester bonds, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) that are crucial in pharmaceutical applications.

Biochemical Pathways

The compound participates in several biochemical pathways, including organocatalytic reactions. For instance, it is involved in the domino Michael/hemiacetalization reaction with aliphatic aldehydes and nitrovinylphenols, showcasing its versatility as a synthetic intermediate. Additionally, its interaction with esterases demonstrates its role in enzymatic resolution processes that yield enantiomerically pure products essential for drug development.

Cellular Effects

Influence on Cellular Processes

This compound influences various cellular processes, including gene expression and cellular metabolism. Its ability to interact with specific enzymes allows it to modulate pathways that are critical for synthesizing biologically active molecules. The compound has been shown to affect the synthesis of chromane derivatives, which possess unique pharmacological properties.

Dosage Effects

Research indicates that the biological activity of this compound exhibits threshold effects; higher doses can lead to increased activity. However, at very high doses, toxic effects may be observed, emphasizing the importance of dosage in therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound reveal its high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its bioavailability is significantly influenced by its enzymatic interactions, which facilitate its conversion into active metabolites.

Table 1: Summary of Key Research Findings on this compound

StudyFindings
Demonstrated enzymatic resolution by esterases EstS and EstR leading to optically pure FCCAs.
Explored structure-activity relationships (SAR) for MAO-B inhibition using derivatives of this compound.
Investigated pharmacokinetic properties showing high absorption and BBB permeability.

Notable Research Insights

  • Enzymatic Resolution : A study highlighted the successful use of this compound in the enzymatic resolution process yielding 6-fluoro-chroman-2-carboxylic acids with high enantioselectivity.
  • MAO-B Inhibition : Recent investigations into related chromone derivatives indicated potential MAO-B inhibitory activity, suggesting that modifications to the chroman structure can enhance biological efficacy against neurodegenerative diseases .
  • Cytotoxic Potential : Additional studies have examined the cytotoxic effects of compounds derived from this compound against various cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl Chroman-2-Carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via cyclization of substituted phenylpropanoic acid derivatives or through oxidation and esterification of chroman precursors. For example, in HETEROCYCLES (2014), Mn(OAc)₃·2H₂O or Rh catalysts with tert-butyl peroxide in ethyl acetate/dichloroethane were used to oxidize chroman intermediates, achieving yields up to 86% after silica gel chromatography . Key variables include solvent polarity (THF vs. dichloroethane), catalyst choice (Mn vs. Rh), and purification methods (e.g., column chromatography with petroleum ether/EtOAC mixtures).

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the ester carbonyl (~165–170 ppm) and chroman ring protons (δ 4.0–6.0 ppm for aromatic and oxygenated CH groups) .
  • X-ray Crystallography : Refine crystal structures using SHELXL, which is robust for small molecules. Ensure data collection at low temperature (e.g., 100 K) to improve resolution. SHELXTL (Bruker AXS) is widely compatible for structure solution and refinement .
  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity in the chroman moiety, referencing the mean plane deviation .

Q. What are the challenges in obtaining accurate physicochemical data (e.g., melting point, density) for this compound?

  • Methodological Answer : Limited experimental data (e.g., missing melting point in ) may arise from polymorphism or hygroscopicity. Use differential scanning calorimetry (DSC) for melting point determination and gas pycnometry for density. Cross-validate with computational methods (e.g., DFT-based lattice energy calculations) to resolve discrepancies .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect biological activity, and what strategies resolve enantiomeric ambiguity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution to separate enantiomers. For example, (R,S)-chroman-2-carboxylate methyl ester ( ) requires chiral auxiliaries or asymmetric catalysis for enantiopure synthesis.
  • Bioactivity Correlation : Conduct structure-activity relationship (SAR) studies with purified enantiomers. Compare IC₅₀ values in assays (e.g., enzyme inhibition) to identify active stereoisomers .

Q. How can contradictory spectral data (e.g., NMR shifts) in synthesized batches be systematically analyzed?

  • Methodological Answer :

  • Batch Comparison : Perform principal component analysis (PCA) on NMR/IR datasets to identify outlier batches.
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., uncyclized precursors or oxidation artifacts). Reference for synthetic intermediates.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

Q. What computational approaches are recommended for modeling this compound’s conformational dynamics and reactivity?

  • Methodological Answer :

  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to explore chroman ring puckering and ester group rotation.
  • Reactivity Prediction : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states for ester hydrolysis or ring-opening reactions .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 70% vs. 86% in similar protocols)?

  • Methodological Answer :

  • Critical Parameter Review : Compare solvent purity, catalyst lot variability, and reaction monitoring (TLC vs. HPLC). For example, achieved 86% yield with rigorous exclusion of moisture.
  • Reproducibility Framework : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting exact conditions (e.g., stir rate, degassing steps) in supplementary materials .

Q. What statistical methods are appropriate for meta-analyses of this compound’s pharmacological data across studies?

  • Methodological Answer :

  • Effect Size Calculation : Use random-effects models to aggregate IC₅₀ or EC₅₀ values from heterogeneous datasets.
  • Bias Adjustment : Apply Egger’s regression test to detect publication bias. Include in vitro and in vivo studies with standardized dosing (e.g., mg/kg vs. μM) .

Q. Tables for Key Data

Property Reported Value Method Reference
Molecular FormulaC₁₁H₁₂O₃High-resolution MS
CAS Number113771-58-7Registry database
Synthetic Yield (Rh-catalyzed)86%Silica gel chromatography
¹³C NMR (Carbonyl)~168 ppmCDCl₃, 125 MHz

Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPFQFDVPGZONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564554
Record name Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113771-58-7
Record name Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 3A was prepared by hydrogenation of the methyl 4-oxo-4H-chromene-2-carboxylate catalyzed by 10% Pd/C in 93% yield. MS: MS: 193 (M+1)+. Preparation of 6-Chlorosulfonyl-chroman-2-carboxylic acid methyl ester (Compound 3B)
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Yield
93%

Synthesis routes and methods III

Procedure details

14.2 ml of sulphuric acid (100% strength) are added to a solution of 70.34 g (0.39 mol) of 2-carboxychroman in 1400 ml of methanol and the whole is boiled under reflux for 4 hours. After cooling, the reaction mixture is concentrated by evaporation in vacuo and the residue is dissolved in diethyl ether and washed with water, cold saturated sodium hydrogen carbonate solution and again with water. The ethereal phase is dried over sodium sulphate and concentrated by evaporation in vacuo. 72.8 g (96%) of 2-methoxycarbonylchroman are obtained in the form of a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Methyl chroman-2-carboxylate

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